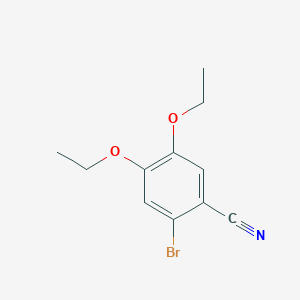

2-Bromo-4,5-diethoxybenzonitrile

CAS No.: 445007-64-7

Cat. No.: VC2326203

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 445007-64-7 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 2-bromo-4,5-diethoxybenzonitrile |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | ZWUUIGRMTVSDRU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C(=C1)C#N)Br)OCC |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C#N)Br)OCC |

Introduction

Synthesis

The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves several steps, starting from the corresponding benzoic acid derivative. A common approach is to convert the acid into an amide using thionyl chloride, followed by dehydration to form the nitrile.

-

Starting Material: 2-Bromo-4,5-diethoxybenzoic acid

-

Conversion to Amide: Reaction with thionyl chloride to form the amide.

-

Dehydration to Nitrile: The amide is then converted into the nitrile using a suitable reagent.

Applications and Potential Uses

While specific applications of 2-Bromo-4,5-diethoxybenzonitrile are not well-documented, compounds with similar structures are often used in pharmaceutical synthesis, materials science, and as intermediates in organic synthesis. The presence of the cyano group and the bromine atom makes it a versatile building block for further chemical transformations.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for identifying and characterizing 2-Bromo-4,5-diethoxybenzonitrile. The IR spectrum would show a strong absorption band for the cyano group around 2200 cm^-1, while the NMR spectrum would provide detailed information about the molecular structure, including the positions of the ethoxy and bromo substituents.

| Spectroscopic Method | Expected Features |

|---|---|

| IR Spectroscopy | Absorption band around 2200 cm^-1 for the cyano group |

| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons and ethoxy groups |

| 13C NMR Spectroscopy | Signals for the cyano carbon, aromatic carbons, and ethoxy carbons |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume